molecular formula C14H18ClNO2S B14166698 3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 6167-71-1

3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B14166698
CAS No.: 6167-71-1
M. Wt: 299.8 g/mol
InChI Key: OIGATMBYOVIGIQ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves the reaction of 4-chlorothiophenol with a suitable propanamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the propanamide derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
  • 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
  • 3-[(4-fluorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

6167-71-1

Molecular Formula

C14H18ClNO2S

Molecular Weight

299.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C14H18ClNO2S/c15-11-3-5-13(6-4-11)19-9-7-14(17)16-10-12-2-1-8-18-12/h3-6,12H,1-2,7-10H2,(H,16,17)

InChI Key

OIGATMBYOVIGIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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